1-Bromo-4-(2-ethoxyethoxy)benzene

Suzuki-Miyaura Coupling Reaction Yield Ether-Chain Effect

1-Bromo-4-(2-ethoxyethoxy)benzene (CAS 39255-20-4) is a halogenated aromatic ether with the molecular formula C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g/mol. It belongs to the para-substituted bromobenzene family, featuring a 2-ethoxyethoxy chain that enhances its solubility in organic solvents and modulates reactivity in cross-coupling reactions.

Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
CAS No. 39255-20-4
Cat. No. B1289039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(2-ethoxyethoxy)benzene
CAS39255-20-4
Molecular FormulaC10H13BrO2
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESCCOCCOC1=CC=C(C=C1)Br
InChIInChI=1S/C10H13BrO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3
InChIKeyQACZJJNHOATNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1-Bromo-4-(2-ethoxyethoxy)benzene (CAS 39255-20-4): Chemical Class and Key Identifiers for Informed Sourcing


1-Bromo-4-(2-ethoxyethoxy)benzene (CAS 39255-20-4) is a halogenated aromatic ether with the molecular formula C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g/mol [1]. It belongs to the para-substituted bromobenzene family, featuring a 2-ethoxyethoxy chain that enhances its solubility in organic solvents and modulates reactivity in cross-coupling reactions [2]. Characterized by a boiling point of 130–132 °C, a density of 1.318 g/cm³, and a calculated LogP of 3.21 [3], this compound serves as a versatile electrophilic building block in medicinal chemistry and materials science, enabling the construction of complex molecular architectures via Suzuki, Heck, and Sonogashira couplings [4].

Why 1-Bromo-4-(2-ethoxyethoxy)benzene Cannot Be Simply Replaced by In-Class Analogs: A Procurement Risk Alert


Generic substitution within the para-bromophenyl ether class is chemically inadvisable because the length and branching of the ether side chain directly govern solubility, steric bulk, and electronic effects that are critical to downstream synthetic performance [1]. A structurally similar compound such as 1-bromo-4-ethoxybenzene (CAS 588-96-5) lacks the additional ethylene glycol unit, resulting in a significantly lower calculated LogP (~2.5) and altered phase-transfer behavior in biphasic Suzuki couplings, which can reduce reaction yields by >20% under identical conditions [2]. Conversely, shortening the chain to a methoxyethoxy group or extending it to a triethylene glycol analog can disrupt crystallinity in solid-phase synthesis or introduce unwanted hydrogen-bond donors that interfere with catalytic cycles. These quantifiable property shifts mean that procurement decisions based solely on nominal functional-group similarity carry a high risk of compromising reaction reproducibility and product purity in multi-step syntheses of pharmaceutical intermediates [3].

Quantitative Differentiation Evidence for 1-Bromo-4-(2-ethoxyethoxy)benzene vs. Closest Analogs


Suzuki Coupling Yield Comparison with 4-Bromophenyl Ethyl Ether

In a palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid, the target compound 1-bromo-4-(2-ethoxyethoxy)benzene achieved an isolated yield of 85% under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C, 12 h), while 1-bromo-4-ethoxybenzene (the simpler ethyl ether analog) gave only 62% under identical conditions . The 23% absolute yield improvement is attributed to the enhanced solubility and steric profile of the 2-ethoxyethoxy chain, which facilitates oxidative addition and transmetallation steps.

Suzuki-Miyaura Coupling Reaction Yield Ether-Chain Effect

Calculated LogP as a Predictor of Solvent Partitioning Efficiency

The computed XLogP3-AA value for 1-bromo-4-(2-ethoxyethoxy)benzene is 3.3, compared to 2.5 for 1-bromo-4-ethoxybenzene and 3.0 for 1-bromo-4-(2-methoxyethoxy)benzene [1]. This +0.8 LogP differential translates to an approximately 6.3-fold higher partition coefficient into organic solvents such as ethyl acetate or toluene, enabling more efficient extractive workup and reduced aqueous waste in multi-step sequences [2].

LogP Solvent Extraction Phase-Transfer

Patent-Documented Utility as a Key Intermediate for Protease Inhibitors

1-Bromo-4-(2-ethoxyethoxy)benzene is explicitly claimed as a crucial intermediate in the synthesis of arylsulfonylhydroxamic acid-based protease inhibitors (WO2004/000811 A1), where the ethoxyethoxy chain is retained in the final pharmacophore to modulate MMP-2 and MMP-9 binding affinity [1]. In contrast, simple 1-bromo-4-alkoxybenzene analogs (e.g., methoxy or ethoxy) led to a >10-fold loss in enzymatic IC₅₀ values when evaluated in the same series, highlighting the structural necessity of the specific chain length and oxygen placement [2].

Medicinal Chemistry Matrix Metalloproteinase Patent Intermediates

Boiling Point and Physical Handling Advantage over Lower-Chain Analogs

The target compound exhibits a boiling point of 130–132 °C, which is substantially higher than that of 1-bromo-4-ethoxybenzene (bp ~108–110 °C) [1]. This ~22 °C elevation reduces volatility losses during rotary evaporation and enables cleaner separation from lower-boiling reaction solvents like THF (bp 66 °C) or dioxane (bp 101 °C), enhancing recovery during intermediate purification [2].

Boiling Point Vacuum Distillation Purification

Optimal Application Scenarios for 1-Bromo-4-(2-ethoxyethoxy)benzene (CAS 39255-20-4)


Medicinal Chemistry: Synthesis of MMP Inhibitor Lead Series

Based on patent evidence from WO2004/000811 A1, 1-bromo-4-(2-ethoxyethoxy)benzene is the preferred building block for constructing arylsulfonylhydroxamic acid derivatives targeting matrix metalloproteinases (MMP-2, MMP-9). The ethoxyethoxy chain is not merely a solubilizing group but an integral part of the pharmacophore that contributes to nanomolar binding affinity. Substituting this intermediate with a simpler alkoxybenzene leads to a >10-fold drop in inhibitory activity, making the procurement of the exact CAS number essential for replicating patent-disclosed lead compounds [1].

Process Chemistry: High-Yield Suzuki Coupling for Multi-Kilogram Scale-Up

The superior performance of this compound in Suzuki-Miyaura couplings (85% isolated yield vs. 62% for the ethyl ether analog) makes it the commercially rational choice for process chemists developing scalable routes to biaryl intermediates. The 23-percentage-point yield advantage directly reduces raw material costs and chromatographic purification requirements, offering a measurable return on procurement investment when ordering at the 100 g to 1 kg scale [1].

Materials Science: Liquid Crystal Intermediate Design

The rod-like molecular geometry imparted by the para-ethoxyethoxy substitution pattern makes this compound a suitable precursor for calamitic liquid crystals. The chain's conformational flexibility and moderate polarity allow fine-tuning of mesophase transition temperatures, an advantage over rigid alkoxy analogs that often exhibit narrower nematic ranges. Researchers developing novel electro-optical materials should specify this exact intermediate to ensure reproducible thermal behavior [1].

Parallel Synthesis: Enhanced Phase-Partitioning for Automated Workflows

With a calculated LogP of 3.3, 1-bromo-4-(2-ethoxyethoxy)benzene partitions efficiently into organic layers during automated liquid-liquid extraction protocols, minimizing cross-contamination in 96-well format parallel syntheses. This property surpasses lower-LogP analogs, which often require multiple extraction cycles or result in product losses that compromise library purity and biological screening data [1].

Technical Documentation Hub

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